molecular formula C12H10N2 B13528904 2-(2-Methylquinolin-4-yl)acetonitrile

2-(2-Methylquinolin-4-yl)acetonitrile

Cat. No.: B13528904
M. Wt: 182.22 g/mol
InChI Key: NZBVSXBIXGGDSJ-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-4-yl)acetonitrile is a nitrile-functionalized quinoline derivative characterized by a bicyclic quinoline core substituted with a methyl group at the 2-position and an acetonitrile moiety at the 4-position. Quinoline derivatives are renowned for their aromatic heterocyclic structure, which confers unique electronic properties and reactivity due to the presence of a nitrogen atom within the ring system.

Its discontinuation may reflect challenges in synthesis, stability, or niche applicability. While direct studies on this compound are sparse, quinoline-based acetonitriles are often explored in pharmaceuticals, agrochemicals, and materials science due to their electronic tunability and binding affinity in biological systems.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methylquinolin-4-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c1-9-8-10(6-7-13)11-4-2-3-5-12(11)14-9/h2-5,8H,6H2,1H3

InChI Key

NZBVSXBIXGGDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylquinolin-4-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinoline.

    Nitrile Formation: The key step involves the introduction of the acetonitrile group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by a nitrile group using reagents like sodium cyanide (NaCN) under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the desired functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methylquinolin-4-yl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or bind to receptors, altering cellular pathways. The quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Aromatic System Effects

  • Quinoline vs. This likely increases lipophilicity, impacting membrane permeability in biological systems.
  • Thiazole vs. Quinoline: The thiazole-containing analogue (C₁₂H₁₀N₂S) incorporates sulfur, enabling metal coordination and distinct electronic properties. Thiazoles are often prioritized in drug design for their metabolic stability, contrasting with quinoline’s fluorescence and UV activity .

Substituent Effects

  • Chloroacetyl Group: The electron-withdrawing chloroacetyl group in 2-(4-(2-Chloroacetyl)phenyl)acetonitrile markedly increases electrophilicity at the nitrile group, favoring nucleophilic attacks compared to the electron-donating methyl group on quinoline .
  • Methoxy and Phenoxy Groups: 2-(2-Methoxy-4-methylphenoxy)acetonitrile exhibits enhanced solubility in polar solvents due to its ether linkage and methoxy group, whereas the target compound’s quinoline system may limit solubility in aqueous media .

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